N-(3,5-dimethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
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Description
N-(3,5-dimethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27N5O4S and its molecular weight is 493.58. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H30N4O3S. The compound features a pyrazolo[4,3-d]pyrimidine core structure, which is known for its diverse biological activities.
Key Characteristics
Property | Value |
---|---|
Molecular Weight | 466.59 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not determined |
Purity | Typically >95% |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[4,3-d]pyrimidine have shown efficacy against various bacterial strains. In vitro assays demonstrated that this compound could inhibit the growth of Mycobacterium tuberculosis with an IC50 value comparable to existing treatments .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated through various assays measuring the inhibition of pro-inflammatory cytokines. Research has shown that it significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .
The proposed mechanism involves the inhibition of specific enzymes related to inflammation and microbial resistance. The presence of the sulfanyl group is believed to enhance binding affinity to target proteins involved in these pathways.
Study 1: Antitubercular Activity
In a recent study published in bioRxiv, researchers synthesized several pyrazolo derivatives and evaluated their antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. The compound demonstrated notable activity with a minimum inhibitory concentration (MIC) lower than many traditional antitubercular agents .
Study 2: Inhibition of COX Enzymes
Another investigation focused on the anti-inflammatory properties of related compounds. The results indicated that this compound reduced COX-2 levels by approximately 70% in cell cultures treated with lipopolysaccharides (LPS), showcasing its potential as a therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-4-29-15-21-23(28-29)24(32)30(11-10-17-8-6-5-7-9-17)25(27-21)35-16-22(31)26-18-12-19(33-2)14-20(13-18)34-3/h5-9,12-15H,4,10-11,16H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROKQHSTTLICDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.